N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the potential of pyrazole derivatives, including compounds similar to N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in addressing antimicrobial and antifungal challenges. A study by Titi et al. (2020) on the synthesis, characterization, and bioactivities of pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a basis for biological activity against breast cancer and microbes. This indicates the compound's relevance in designing therapeutics targeting microbial infections and cancer (Titi et al., 2020).
Surface Coating and Printing Ink Additives
The research on heterocyclic compounds by El‐Wahab et al. (2015) highlights the use of pyrimidine derivatives as antimicrobial additives in surface coatings and printing inks. These compounds, when incorporated into polyurethane varnish and printing ink paste, displayed effective antimicrobial properties without compromising the physical and mechanical integrity of the varnish. This application is particularly relevant in enhancing the microbial resistance of surfaces and materials (El‐Wahab et al., 2015).
Anticancer Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents were explored in a study by Rahmouni et al. (2016). This research identified several compounds with significant cytotoxic effects against cancer cell lines, highlighting the potential of pyrazolo[3,4-d]pyrimidin derivatives as a basis for developing new anticancer drugs. The study underscores the compound's utility in creating therapeutics aimed at inhibiting cancer cell proliferation (Rahmouni et al., 2016).
Anticancer and Anti-inflammatory Properties
Auzzi et al. (1983) investigated 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, revealing their nonsteroidal anti-inflammatory properties without ulcerogenic activity. This research presents an avenue for developing new anti-inflammatory drugs that mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs. The study provides insight into the structural modifications influencing the anti-inflammatory efficacy of pyrazolo[1,5-a]pyrimidin derivatives (Auzzi et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-12(7-10)20-15-13(8-18-20)14(16-9-17-15)19-11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZMIWGFXJUKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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